molecular formula C25H22N2O6S B2505927 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 866591-17-5

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2505927
CAS RN: 866591-17-5
M. Wt: 478.52
InChI Key: VGRDELVCAKKIDD-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide, also known as BSAQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar in structure to 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being up to 3.0-fold more potent compared with the positive control 5-FU. The study highlights the potential of these compounds in targeting various cancer cell lines, including CNS, renal, breast cancer, and leukemia through different mechanisms, including inhibition of ATP binding site of EGFR-TK and B-RAF kinase (Ibrahim A. Al-Suwaidan et al., 2016).

Radiomodulatory Effect

Research on quinazolinone derivatives bearing the benzenesulfonamide moiety, closely related to the compound , showed that these compounds could induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. One specific compound exhibited potent NQO1 inducer activity in vitro, reduced the damaging effects of gamma radiation, and enhanced survival following irradiation, indicating its potential as an antioxidant and radiomodulatory agent (A. M. Soliman et al., 2020).

Antimicrobial Activity

A series of novel 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were synthesized from glycine and screened for their in vitro antimicrobial activity. These compounds displayed varied degrees of inhibitory actions against several bacteria and fungi, demonstrating their potential in antimicrobial applications (S. Vanparia et al., 2013).

Molecular Docking and Spectroscopic Studies

Detailed structural and vibrational studies on compounds structurally similar to this compound revealed insights into their molecular properties. Molecular docking studies showed stable complex formation with BRCA2 complex, suggesting potential inhibitory activity against cancer-related targets. Spectroscopic investigations (FT-IR, FT-Raman) alongside theoretical DFT calculations provided a comprehensive understanding of the compound's molecular structure and properties (A. El-Azab et al., 2016).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-21-13-12-17(14-22(21)33-2)26-24(28)16-27-15-23(25(29)19-10-6-7-11-20(19)27)34(30,31)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRDELVCAKKIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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